molecular formula C15H11ClN2OS B2417745 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine CAS No. 872701-27-4

3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine

Cat. No. B2417745
CAS RN: 872701-27-4
M. Wt: 302.78
InChI Key: LPPBUZPLSGDYOL-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine is a chemical compound with the molecular formula C15H11ClN2OS . It is classified as an aryl sulfide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=COC (=C1)C2=NN=C (C=C2)SCC3=CC=C (C=C3)Cl . This indicates that the compound contains a furanyl ring attached to a pyridazine ring, which is further connected to a chlorophenyl ring via a sulfur atom .


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 302.780, and a mono-isotopic mass of 302.02806 .

Scientific Research Applications

Crystal Structure and DFT Calculations

Pyridazine derivatives, including those structurally related to 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine, have been studied for their crystalline structures and electronic properties. Research includes the synthesis and characterization of triazole pyridazine derivatives, with a focus on their crystal structure, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis (Sallam et al., 2021). Such studies are crucial for understanding the molecular and electronic properties of these compounds.

Pharmacological Investigations

Research on pyridazines also encompasses pharmacological aspects. Some pyridazine derivatives have been described for pharmacological investigations, where certain compounds showed anticonvulsive properties (Druey et al., 1954). This highlights the potential medicinal applications of these compounds.

Antimicrobial Evaluation

Pyrimidine and pyridazine derivatives, including those structurally similar to the compound , have been evaluated for their antimicrobial properties. This includes studies on the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines (Abdelghani et al., 2017). Such research is essential in the development of new antimicrobial agents.

CNS Activity and Binding to Receptors

Pyridazine derivatives have been synthesized and tested for their interaction with central nervous system (CNS) receptors. This includes studies on imidazo[1,2-b]pyridazines and their activity on rat brain membranes (Barlin et al., 1994), revealing the potential neurological applications of these compounds.

Herbicidal Activities

Some pyridazine derivatives have shown potential in agricultural applications, particularly as herbicides. Research has been conducted on the synthesis and herbicidal activities of novel pyridazine derivatives, showcasing their effectiveness against certain plant species (Xu et al., 2008).

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPBUZPLSGDYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324137
Record name 3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815658
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine

CAS RN

872701-27-4
Record name 3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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